molecular formula C13H26O B14682827 11-Tridecen-1-ol, (Z)- CAS No. 34010-24-7

11-Tridecen-1-ol, (Z)-

Cat. No.: B14682827
CAS No.: 34010-24-7
M. Wt: 198.34 g/mol
InChI Key: VRXBMTCDQIOJAN-UHFFFAOYSA-N
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Description

11-Tridecen-1-ol, (Z)- is an organic compound with the molecular formula C₁₃H₂₆O and a molecular weight of 198.3449 g/mol . It is a long-chain unsaturated alcohol with a double bond in the Z-configuration at the 11th carbon position. This compound is often used in the synthesis of pheromones and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Tridecen-1-ol, (Z)- can be achieved through various methods. One common approach involves the reduction of 11-undecenoic acid using lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol . Another method involves the Wittig reaction, where a phosphonium salt is reacted with an aldehyde to form the desired alkene .

Industrial Production Methods

Industrial production of 11-Tridecen-1-ol, (Z)- typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

11-Tridecen-1-ol, (Z)- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 11-Tridecenal or 11-Tridecenoic acid.

    Reduction: 11-Tridecanol.

    Substitution: 11-Tridecenyl chloride.

Scientific Research Applications

11-Tridecen-1-ol, (Z)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of pheromones and insect behavior.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 11-Tridecen-1-ol, (Z)- varies depending on its application. In biological systems, it may act as a pheromone by binding to specific receptors in insects, triggering behavioral responses . The molecular targets and pathways involved are specific to the organism and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Tridecen-1-ol, (Z)- is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its utility in various synthetic applications make it a valuable compound in both research and industry.

Properties

CAS No.

34010-24-7

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

tridec-11-en-1-ol

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-3,14H,4-13H2,1H3

InChI Key

VRXBMTCDQIOJAN-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCCCCCCO

Origin of Product

United States

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